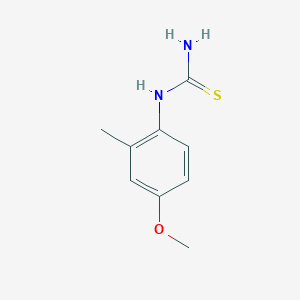
5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine is a chemical compound with the CAS Number: 1310078-72-8 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives has been a topic of interest in recent years due to their biological potential . The synthesis of these compounds often involves the condensation of aminopyrimidines with other compounds, followed by cyclization . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of 5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine is represented by the InChI Code: 1S/C5H6FN3S/c1-10-5-8-2-3 (6)4 (7)9-5/h2H,1H3, (H2,7,8,9) and the InChI key is ZUSYTELDTZZXSE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine include a molecular weight of 159.19 and a melting point of 114-115 degrees Celsius .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine involves the introduction of a fluorine atom at the 5-position of pyrimidine, followed by the addition of a methylthio group at the 2-position. The amino group is then introduced at the 4-position of the pyrimidine ring.", "Starting Materials": [ "2-chloro-5-fluoropyrimidine", "methylthiol", "ammonia" ], "Reaction": [ "Step 1: 2-chloro-5-fluoropyrimidine is reacted with potassium fluoride and a phase transfer catalyst in an aprotic solvent to introduce a fluorine atom at the 5-position of the pyrimidine ring, yielding 5-fluoropyrimidine.", "Step 2: 5-fluoropyrimidine is then reacted with methylthiol in the presence of a base such as sodium hydride or potassium carbonate to introduce a methylthio group at the 2-position of the pyrimidine ring, yielding 5-fluoro-2-(methylsulfanyl)pyrimidine.", "Step 3: The amino group is introduced at the 4-position of the pyrimidine ring by reacting 5-fluoro-2-(methylsulfanyl)pyrimidine with ammonia in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride, yielding 5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine." ] } | |
CAS-Nummer |
1310078-72-8 |
Produktname |
5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine |
Molekularformel |
C5H6FN3S |
Molekulargewicht |
159.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



